

Cetylpyridinium chloride cationic quaternary ammonium compound

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Compound Focus: Cetylpyridinium chloride monohydrate

CAS No.: 6004-24-6

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Fundamental Properties and Mechanism of Action

CPC, or 1-hexadecylpyridinium chloride, is a monocationic quaternary ammonium compound (QAC) with the molecular formula $C_{21}H_{38}ClN$ and a molar mass of $339.99 \text{ g}\cdot\text{mol}^{-1}$ (as anhydrous) [1]. Its structure features a positively charged pyridine ring as a hydrophilic head group linked to a long hydrophobic hexadecane (C16) tail [2]. This amphoteric surfactant nature is key to its antimicrobial action, with maximum effect observed when the alkyl chain contains 14 to 16 carbon atoms [2].

The primary **mechanism of action** against microorganisms is the disruption of the cell membrane [2] [3]. The bacterial membrane carries a negative charge, which attracts the positively charged hydrophilic region of CPC. The molecule integrates into the membrane, with its hydrophobic tail embedding into the lipid bilayer [2]. This interaction leads to:

- **At low concentrations:** disruption of osmoregulation and homeostasis, causing leakage of potassium ions (K^+) and other cytoplasmic components, which can initiate autolysis [2].
- **At high concentrations:** complete disintegration of the cytoplasmic membrane, resulting in massive leakage of cell contents and cell death [2] [3].

Beyond this membrane-disrupting activity, CPC can inhibit the synthesis of insoluble glucan by streptococcal glucosyltransferase and adsorb to pellicle-covered enamel, providing sustained antimicrobial activity (substantivity) after rinsing [3].

Antimicrobial and Clinical Efficacy Data

CPC's efficacy extends beyond planktonic bacteria to complex biofilms, though biofilm tolerance is significantly higher [2]. The table below summarizes key efficacy data from clinical and in vitro studies.

Table 1: Summary of CPC's Antimicrobial Efficacy

Area of Efficacy	Model/Context	Key Finding	Reference / Citation
Plaque & Gingivitis	Human RCT (91 subjects), Experimental Gingivitis Model	CPC mouth rinse significantly slowed progression of gingival inflammation and inhibited 17 gingivitis-enriched bacterial genera.	[4]
Anti-biofilm Activity	In vitro oral streptococcal isolates	Median Minimum Inhibitory Concentration (MIC) for planktonic cells: 0.12–0.24 µg/mL. Median Minimum Biofilm Inhibitory Concentration (MBIC): 7.81–15.63 µg/mL.	[2]
Antiviral Activity (SARS-CoV-2)	In vitro against wild-type virus and Variants of Concern (VOCs)	CPC at 50 µg/mL completely inactivated the Wuhan strain. Suppressed infectivity of Alpha, Beta, and Gamma VOCs in a dose-dependent manner, even in a saliva matrix.	[5]
Antiviral Mechanism	Sucrose density analysis & TEM	At ~50 µg/mL, antiviral effect may not be primarily via envelope disruption (some particles remained intact), suggesting possible protein denaturation.	[5]

Detailed Experimental Protocols

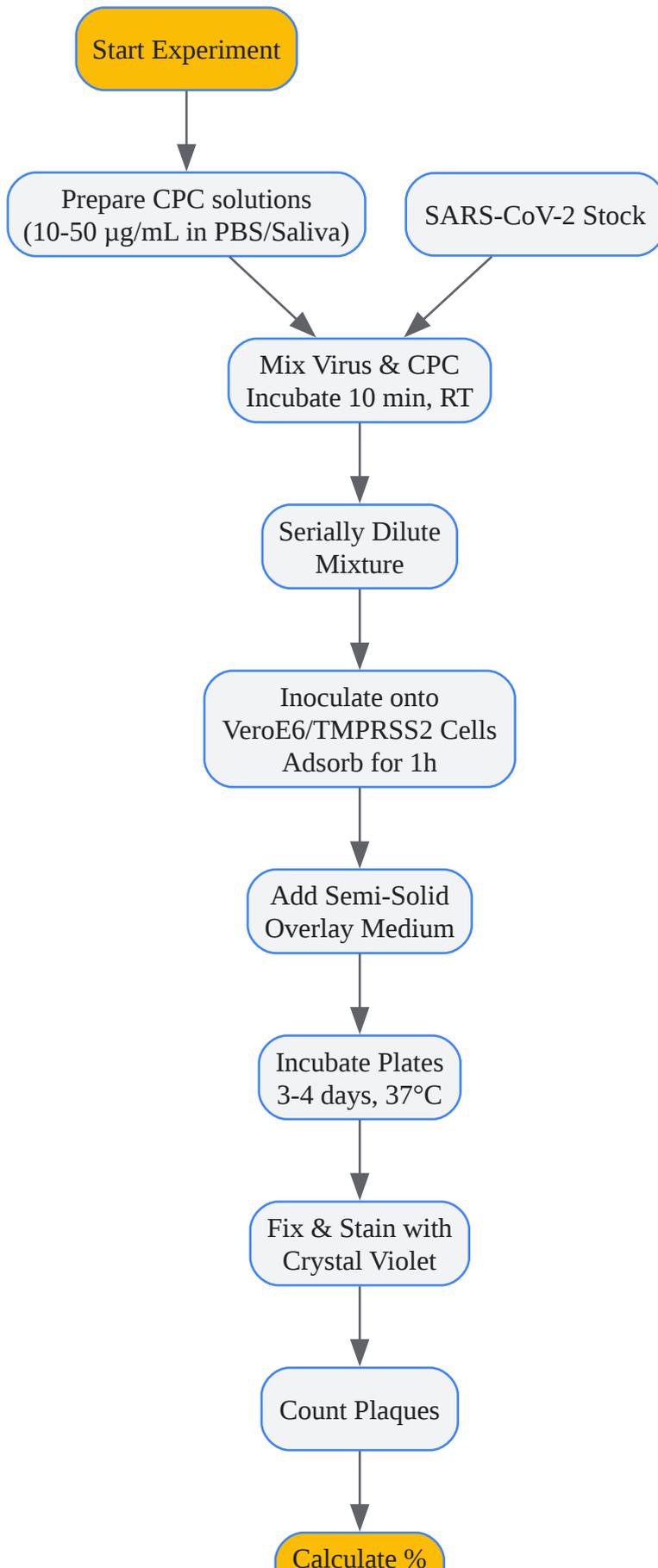
For researchers aiming to replicate or build upon these findings, here are detailed methodologies for key experiments.

Protocol 1: Assessing Anti-SARS-CoV-2 Activity by Plaque Assay

This protocol is adapted from the study demonstrating CPC's virucidal effects [5].

- **Virus and Cells:** Use VeroE6/TMPRSS2 cells, maintained in appropriate culture medium. Use SARS-CoV-2 strains (e.g., Wuhan, VOCs) handled in a BSL-3 facility.
- **Compound Preparation:** Prepare a stock solution of CPC in water or PBS. Dilute to working concentrations (e.g., 10–50 µg/mL) in PBS or, to simulate physiological conditions, in human saliva from healthy volunteers.
- **Virus Treatment:** Mix equal volumes of the SARS-CoV-2 suspension (e.g., $\sim 5 \times 10^5$ PFU/mL) with the CPC solutions or a control (PBS). Incubate the mixture for a set time (e.g., 10 minutes) at room temperature.
- **Plaque Assay:**
 - After incubation, serially dilute the virus-compound mixtures in infection medium.
 - Aspirate the medium from confluent VeroE6/TMPRSS2 cell monolayers in multi-well plates.
 - Inoculate the diluted mixtures onto the cells and adsorb for a specified period (e.g., 1 hour) with occasional rocking.
 - After adsorption, overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict viral spread.
 - Incubate the plates for a set number of days (e.g., 3-4 days) at 37°C.
 - Fix the cells with formalin and stain with crystal violet solution. Count the visible plaques.
- **Cytotoxicity Control:** Perform a parallel assay using the CPC concentrations on uninfected cells to rule out cytotoxicity confounding the results.

The workflow for this protocol can be visualized as follows:



Inhibition

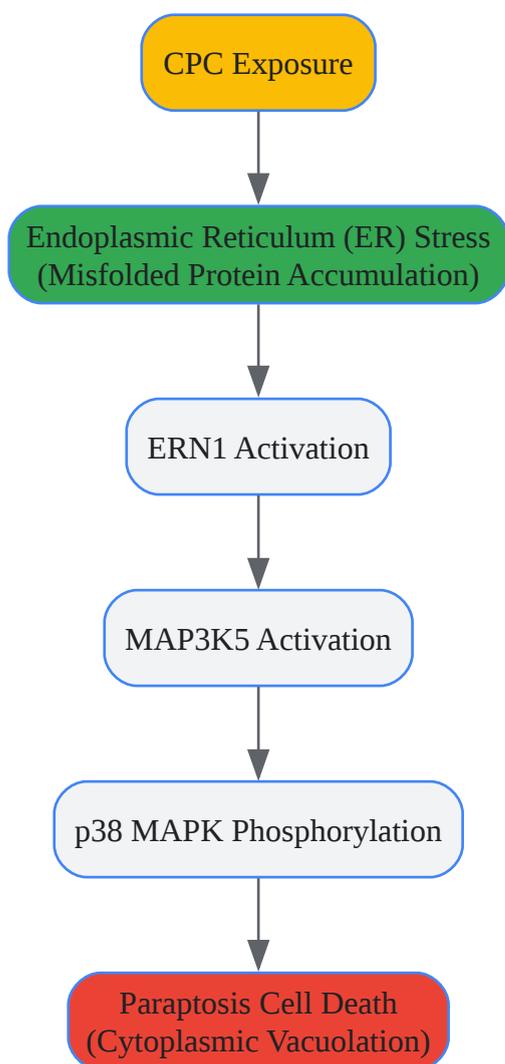
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Protocol 2: Evaluating Anticancer Activity via Paraptosis Induction

This protocol is based on the study identifying CPC's novel mechanism against pancreatic ductal adenocarcinoma (PDAC) cells [6] [7].

- **Cell Culture:** Culture human PDAC cells (e.g., PANC-1, MIA PaCa-2) in recommended medium.
- **Compound Treatment:** Treat cells with CPC at its IC₅₀ concentration (determined from prior viability assays) for 24-48 hours. Include a vehicle control (e.g., DMSO or water).
- **Assessment of Paraptosis:**
 - **Microscopy:** Observe morphological changes under a light or phase-contrast microscope. Key features of paraptosis include cytoplasmic vacuolation, which is distinct from the membrane blebbing of apoptosis.
 - **Inhibition of Protein Synthesis:** To confirm paraptosis, pre-treat cells with a protein synthesis inhibitor like cycloheximide (CHX, 2 μM) for 1 hour before adding CPC. If cytoplasmic vacuolation is suppressed, it indicates that paraptosis depends on new protein synthesis.
- **Mechanistic Analysis (Western Blot):**
 - Lyse cells after CPC treatment.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with antibodies against key proteins in the proposed pathway: phospho-p38 MAPK, total p38 MAPK, and potentially ERN1 or MAP3K5.
 - An increase in phospho-p38 levels in CPC-treated cells, which is abrogated by pre-treatment with a p38 inhibitor (e.g., SB203580), would support the mechanism.

The signaling pathway investigated in this protocol is detailed below:



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Emerging Research and Potential Risks

Beyond its established uses, recent high-quality studies have revealed novel applications and important considerations for CPC.

- **Anticancer Activity:** An unbiased screening of FDA-approved drugs identified CPC as a potent agent against pancreatic ductal adenocarcinoma (PDAC) [6] [7]. It inhibits PDAC cell growth by inducing **paraptosis**, a non-apoptotic, programmed cell death characterized by extensive cytoplasmic vacuolation derived from the endoplasmic reticulum (ER) and mitochondria [6]. The mechanism involves CPC initiating ER stress, leading to misfolded protein accumulation, which subsequently

activates the **ERN1-MAP3K5-p38 MAPK signaling pathway**, culminating in paraptosis [6] [7]. In vivo experiments, including patient-derived xenograft and orthotopic models, have confirmed CPC's effectiveness in suppressing pancreatic tumor growth [7].

- **Risk of Microbial Resistance:** The widespread use of antiseptics like CPC raises concerns about the development of microbial resistance, a serious public health issue [2]. Evidence suggests that long-term use of antiseptics, particularly with exposure to sublethal concentrations, may result in increased minimum inhibitory concentrations (MICs) and resistance in vivo [2]. There is potential for **cross-resistance** between biocides and antibiotics, as frequently using QACs like CPC could result in bacterial drug resistance [2]. This highlights the need for the prudent use of antiseptics in clinical and consumer practice.

Key Takeaways for Research and Development

- **Repurposing Potential:** The discovery of CPC's anticancer activity via paraptosis induction presents a significant opportunity for drug repurposing, especially for aggressive cancers like PDAC with limited treatment options [6] [7].
- **Mechanistic Depth:** Beyond its membrane-disruptive antimicrobial action, CPC's biological effects are complex and concentration-dependent, involving specific cellular stress pathways (ERN1-MAP3K5-p38) in mammalian cells [6].
- **Clinical Translation Considerations:** For developing CPC-based therapeutics, especially for systemic action, its **pharmacokinetic profile** must be considered. Quaternary ammonium compounds are generally poorly absorbed orally, and systemic effects from topical application are rare [3]. Furthermore, the potential for microbial resistance and cross-resistance to antibiotics warrants careful consideration in trial design and clinical use guidelines [2].

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